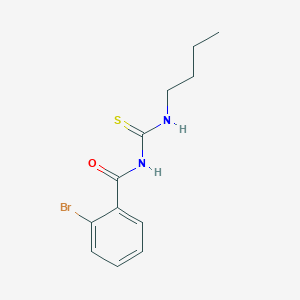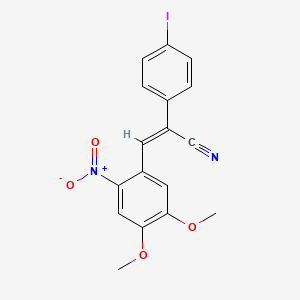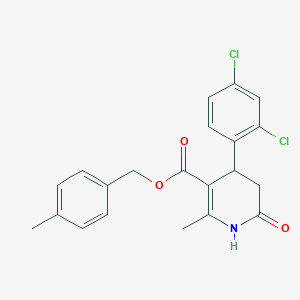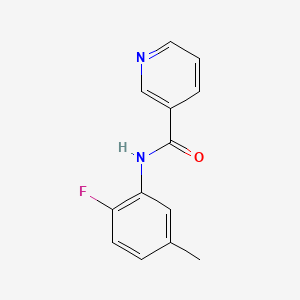![molecular formula C13H12Br2Cl2N2O B4586983 2,2-dibromo-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4586983.png)
2,2-dibromo-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide
Overview
Description
2,2-Dibromo-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, chlorine, and cyclopropane moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with 1-methylcyclopropanecarbohydrazide in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate is then treated with bromine to introduce the dibromo functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide and potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2,2-Dibromo-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-dibromo-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: A simpler dibromo compound with different applications.
2,4-Dichlorobenzaldehyde: A precursor used in the synthesis of the target compound.
1-Methylcyclopropanecarbohydrazide: Another precursor in the synthesis.
Uniqueness
2,2-Dibromo-N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-1-methylcyclopropanecarbohydrazide is unique due to its combination of bromine, chlorine, and cyclopropane moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like 1,2-dibromoethane.
Properties
IUPAC Name |
2,2-dibromo-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2Cl2N2O/c1-7(9-4-3-8(16)5-10(9)17)18-19-11(20)12(2)6-13(12,14)15/h3-5H,6H2,1-2H3,(H,19,20)/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOJURILHBNSTH-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1(CC1(Br)Br)C)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1(CC1(Br)Br)C)/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenoxy]acetamide](/img/structure/B4586904.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B4586910.png)
![N-(4-ISOPROPYLPHENYL)-N'-[4-(MORPHOLINOMETHYL)PHENYL]UREA](/img/structure/B4586918.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4586935.png)
![4-(3,4-dichlorobenzyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4586943.png)

![3-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4586956.png)
![N-(2-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-3,4-dimethoxybenzamide](/img/structure/B4586963.png)

![2-(phenylsulfonyl)-3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylonitrile](/img/structure/B4586979.png)
![2,3-dichloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4586987.png)


![1-(1H-PYRAZOL-1-YL)-2-[3-(TRIFLUOROMETHYL)PHENOXY]-1-ETHANONE](/img/structure/B4587012.png)
